molecular formula C7H10N2OS B1375423 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole CAS No. 1309315-33-0

2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B1375423
CAS No.: 1309315-33-0
M. Wt: 170.23 g/mol
InChI Key: BUVCQZXCMKASNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is not fully understood. its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more reactive than related compounds like aziridines . This ring strain facilitates various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring that is more stable than aziridines but still highly reactive due to ring strain.

    Thiazole: A five-membered ring containing both sulfur and nitrogen, known for its presence in various bioactive molecules.

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is unique due to the combination of the azetidine and thiazole rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(azetidin-3-yloxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-11-7(9-1)5-10-6-3-8-4-6/h1-2,6,8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVCQZXCMKASNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.